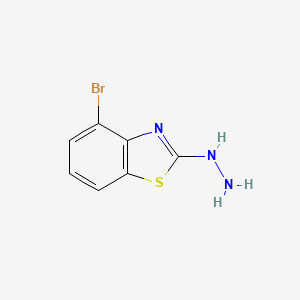

4-Bromo-2-hydrazino-1,3-benzothiazole

Descripción

Propiedades

IUPAC Name |

(4-bromo-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDWQZLAGDRYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365938 | |

| Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872696-03-2 | |

| Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-hydrazino-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-hydrazino-1,3-benzothiazole typically involves the reaction of 4-bromo-1,3-benzothiazol-2-amine with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-hydrazino-1,3-benzothiazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazole derivatives .

Aplicaciones Científicas De Investigación

Chemistry

4-Bromo-2-hydrazino-1,3-benzothiazole serves as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including condensation and cyclization processes, leading to the formation of new derivatives with enhanced properties. For instance, derivatives synthesized from this compound have shown promising antimicrobial activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .

Biology

In biological research, this compound is employed as a probe in biochemical assays to study cellular processes. Its ability to interact with specific molecular targets allows researchers to investigate its effects on cell signaling pathways and gene expression. Studies indicate that it can influence DNA repair mechanisms and cellular metabolism . For example, one study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 and HepG2 .

Medicine

The potential therapeutic applications of this compound are under ongoing investigation. Research suggests that it may have anticancer properties due to its ability to induce apoptosis in tumor cells. The compound has been tested for its effectiveness against various cancer cell lines, showing notable cytotoxicity at low concentrations . Additionally, its derivatives have been explored for their antimicrobial and antiparasitic activities, indicating a broad spectrum of biological effects .

Industry

In industrial applications, this compound is utilized in the production of various chemicals and materials. Its reactivity allows it to be incorporated into formulations for dyes, pigments, and other specialty chemicals.

Antimicrobial Activity

A study conducted by Ustabas et al. highlighted the antimicrobial efficacy of various derivatives synthesized from this compound against both Gram-positive and Gram-negative bacteria. The compounds were screened using the microdilution broth method, showing varying degrees of effectiveness depending on their structural modifications .

Anticancer Properties

Research published in the journal Pharmaceuticals reported that certain derivatives exhibited significant antiproliferative activity against multiple cancer cell lines with IC50 values ranging from 1.1 to 2.6 μM . These findings support the potential use of this compound in developing novel anticancer therapies.

Mecanismo De Acción

The mechanism by which 4-Bromo-2-hydrazino-1,3-benzothiazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The following table highlights key structural and functional differences between 4-bromo-2-hydrazino-1,3-benzothiazole and related compounds:

Table 1: Structural Comparison of Selected Brominated Heterocycles

Research Findings and Case Studies

- Crystal Engineering : 2-Bromo-4-phenyl-1,3-thiazole () demonstrates intermolecular S⋯Br interactions (3.54 Å) and π-π stacking (3.82 Å), stabilizing its crystal lattice. Such interactions are critical in designing materials with predictable solid-state properties .

- Biological Activity : Thiadiazole derivatives like 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine () show fungicidal activity due to hydrogen-bonded dimer formation, which may enhance membrane penetration .

- Pharmaceutical Intermediates : 2-Bromo-1,3-benzothiazole () is a key precursor in synthesizing diabetes therapeutics, leveraging its bromine for selective functionalization .

Actividad Biológica

4-Bromo-2-hydrazino-1,3-benzothiazole is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzothiazole ring substituted with a bromine atom and a hydrazino group, which contributes to its biological activity.

Cellular Effects

Research indicates that this compound significantly influences cellular processes. It interacts with cell signaling pathways and alters gene expression, particularly affecting DNA repair enzymes. This interaction can lead to modifications in cellular metabolism, promoting cell health under certain conditions.

Molecular Mechanism

The compound's mechanism of action involves binding to biomolecules such as DNA and proteins. It can inhibit or activate enzymes critical for DNA repair and other cellular functions. Such interactions may result in altered gene expression and enzyme activity, underscoring its potential as a biochemical tool.

Antimicrobial Properties

Several studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, indicating its potential as an antibacterial agent .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies suggest that it can inhibit the growth of certain cancer cells by inducing apoptosis—a programmed cell death mechanism—thereby highlighting its potential in cancer therapy .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of this compound. It was found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics, suggesting their potential as effective antimicrobial agents .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | S. aureus | 25 |

| B | E. coli | 50 |

| C | M. tuberculosis | 10 |

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of this compound, it was shown that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines. The study utilized flow cytometry to assess apoptosis rates post-treatment, revealing promising results for further development in anticancer therapies .

Dosage and Safety Profile

The dosage effects of this compound vary significantly based on the biological context. Lower doses tend to exhibit minimal toxicity while maintaining therapeutic efficacy; however, higher doses may lead to adverse effects. Establishing a safe dosage range is crucial for its application in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2-hydrazino-1,3-benzothiazole, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization reactions using hydrazine derivatives. For example, hydrazine hydrate reacts with brominated benzothiazole precursors under reflux in ethanol, followed by purification via crystallization (e.g., water-ethanol mixtures yield ~65% purity). Key intermediates are characterized using melting point analysis, IR (to confirm hydrazine N–H stretches at ~3300 cm⁻¹), and ¹H/¹³C-NMR (e.g., singlet peaks for -SH groups at ~13.85 ppm and amino groups at ~5.63 ppm) . Elemental analysis validates stoichiometry .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H-NMR : Identifies protons in aromatic rings (δ 7.2–8.1 ppm) and hydrazino groups (δ 2.5–5.6 ppm).

- IR Spectroscopy : Detects C–Br stretches (500–600 cm⁻¹) and N–N vibrations (950–1150 cm⁻¹).

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 258).

- Elemental Analysis : Ensures C, H, N, S, and Br percentages align with theoretical values (e.g., C: 37.2%, Br: 30.9%) .

Q. What are the primary pharmacological applications of this compound derivatives?

- Methodology : Derivatives exhibit anti-inflammatory, antidiabetic, and anticancer activities. For instance, analogs with fluorophenyl or methylthiazole substituents inhibit SKRB-3 breast cancer cells (IC₅₀: 12–25 µM) via apoptosis induction. Biological screening involves MTT assays and molecular docking to validate binding to targets like tubulin or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Solvent Selection : Use DMSO for reflux (18 hours) to enhance solubility of brominated intermediates .

- Catalyst Tuning : Add glacial acetic acid (5 drops) to accelerate hydrazone formation .

- Purification : Replace traditional crystallization with column chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity .

- Data Analysis : Track yield vs. reaction time/temperature using DOE (Design of Experiments) .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed cell lines, identical IC₅₀ protocols).

- Purity Validation : Use HPLC to exclude batch-specific impurities (e.g., residual bromine or hydrazine by-products) .

- Structural Confounders : Compare activities of positional isomers (e.g., 5-bromo vs. 6-bromo derivatives) to identify SAR trends .

Q. What computational strategies support the design of this compound-based inhibitors?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; binding energy < −8 kcal/mol).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Methodology :

- Substituent Variation : Synthesize analogs with halogens (Cl, F), alkyl groups (methyl, ethyl), or electron-withdrawing groups (NO₂) at positions 4 and 6 .

- Biological Testing : Prioritize assays based on target relevance (e.g., antimicrobial: MIC against S. aureus; anticancer: apoptosis markers).

- Statistical Analysis : Apply PCA (Principal Component Analysis) to correlate structural descriptors (logP, polarizability) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.